molecular formula C10H10BrClN2O2 B8229725 (5-Bromo-3-chloropyridin-2-yl)(3-methoxyazetidin-1-yl)methanone

(5-Bromo-3-chloropyridin-2-yl)(3-methoxyazetidin-1-yl)methanone

Cat. No.: B8229725
M. Wt: 305.55 g/mol
InChI Key: KQZKKPQSPMTGAY-UHFFFAOYSA-N
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Description

(5-Bromo-3-chloropyridin-2-yl)(3-methoxyazetidin-1-yl)methanone is a methanone derivative featuring a pyridine core substituted with bromo (Br) and chloro (Cl) groups at the 5- and 3-positions, respectively. The ketone group links the pyridine moiety to a 3-methoxyazetidinyl ring, introducing steric and electronic complexity. This compound is of interest in medicinal chemistry and materials science due to its unique structural features, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name

(5-bromo-3-chloropyridin-2-yl)-(3-methoxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClN2O2/c1-16-7-4-14(5-7)10(15)9-8(12)2-6(11)3-13-9/h2-3,7H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZKKPQSPMTGAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C(=O)C2=C(C=C(C=N2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-Bromo-3-chloropyridin-2-yl)(3-methoxyazetidin-1-yl)methanone is a synthetic organic molecule that belongs to the class of pyridine derivatives. Its unique structure, featuring both bromine and chlorine substituents on the pyridine ring and a methoxyazetidine moiety, suggests significant potential for diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C10H10BrClN2O2C_{10}H_{10}BrClN_{2}O_{2} with a molecular weight of approximately 305.57 g/mol. The compound can be synthesized through various methods involving starting materials such as 5-bromo-3-chloropyridine and 3-methoxyazetidine derivatives .

Synthesis

The synthesis typically involves:

  • Reagents : 5-bromo-3-chloropyridine and 3-methoxyazetidine.
  • Conditions : The reaction is generally conducted at elevated temperatures (80–120 °C) to enhance yield.
  • Purification : Techniques such as recrystallization or chromatography are employed to purify the product.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of halogen atoms in its structure may enhance its binding affinity to these targets, potentially leading to agonistic or antagonistic effects in different biological pathways.

Pharmacological Potential

Research indicates that compounds with similar structural motifs exhibit a range of pharmacological activities, including:

  • Antimicrobial : Pyridine derivatives are often explored for their antibacterial and antifungal properties.
  • Anticancer : Some studies suggest potential antitumor activity due to their ability to inhibit specific kinases involved in cancer progression.
  • Neuroprotective : Certain derivatives have shown promise in protecting against neurodegenerative diseases by modulating neurotransmitter systems .

Anticancer Activity

A study on related pyridine derivatives demonstrated significant anticancer effects in vitro against various cancer cell lines. For instance, compounds with similar halogen substitutions were tested against non-small cell lung cancer (NSCLC) models, showing inhibition of cell proliferation and induction of apoptosis.

Enzyme Inhibition Studies

In vitro studies have indicated that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit certain kinases associated with cancer cell signaling pathways, suggesting its potential use as a therapeutic agent in oncology.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerReduced proliferation in cancer cell lines
Enzyme InhibitionInhibition of specific kinases

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural similarities with other pyridine-based methanones, differing primarily in substituent patterns and linked groups. Key analogues include:

Compound Name CAS No. Substituents/Modifications Molecular Formula Key Features
(5-Bromo-3-chloropyridin-2-yl)(3-methoxyazetidin-1-yl)methanone N/A Br (C5), Cl (C3), 3-methoxyazetidine C₁₀H₈BrClN₂O₂ High steric bulk, polar methoxy group
1-(5-Bromo-2-methylpyridin-3-yl)ethanone 1256823-89-8 Br (C5), CH₃ (C2), ethanone C₈H₈BrNO Methyl substitution reduces steric hindrance
(5-Bromopyridin-3-yl)(phenyl)methanone 59105-50-9 Br (C5), phenyl group C₁₂H₈BrNO Aromatic phenyl enhances lipophilicity
1-(5-Bromo-2-chloropyridin-3-yl)ethanone 886365-47-5 Br (C5), Cl (C2) C₇H₅BrClNO Halogen positioning alters electronic effects

Substituent Impact :

  • Halogen Positioning : The 3-chloro substituent in the target compound contrasts with 2-chloro in CAS 886365-47-5, altering resonance effects and reactivity .
  • Methoxyazetidine vs. Phenyl : The 3-methoxyazetidine group introduces a polar, conformationally constrained ring, differing from the planar phenyl group in CAS 59105-50-9 .

Thermal Stability and Crystallographic Data

Thermal decomposition temperatures and crystal structures provide insights into stability:

Compound Decomposition Temp. (°C) Crystal System Density (g·cm⁻³) Stabilizing Features
Target Compound Not reported Likely orthorhombic (analogy to ) ~1.675 (estimated) H-bonding, steric packing
Di(1H-tetrazol-5-yl)methanone oxime 288.7 Orthorhombic (Pbc2₁) 1.675 Extensive H-bond network
5,5′-(Hydrazonomethylene)bis(1H-tetrazole) 247.6 Not specified N/A Moderate H-bonding

Spectroscopy :

  • NMR Shifts : The methoxyazetidine group in the target compound would produce distinct ¹H-NMR signals (e.g., δ 3.2–3.5 ppm for azetidine protons) compared to phenyl or methyl substituents in analogues .
  • Steric Effects: Cyclopentyl/cyclohexyl methanones (e.g., cyclopentyl(1-Indole-3-yl)methanone) show spectral peak suppression due to steric hindrance , suggesting similar effects in the target compound’s azetidine ring.

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